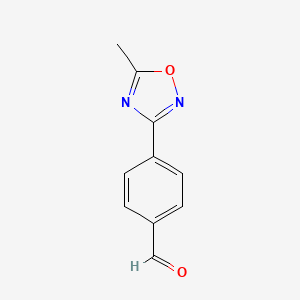

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

説明

Historical Context of Oxadiazole Compounds

The historical development of oxadiazole compounds traces back to 1884 when Tiemann and Krüger achieved the first synthesis of 1,2,4-oxadiazoles, initially designated as furo[ab1]diazoles. This pioneering work established the foundation for an entire class of heterocyclic compounds that would later prove instrumental in pharmaceutical chemistry. The early nomenclature reflected the limited understanding of these heterocyclic systems, with the compounds originally classified as azoxime derivatives before the true structural nature was elucidated. For nearly eight decades following this initial discovery, scientific interest in 1,2,4-oxadiazoles remained relatively modest, with only occasional publications appearing in the chemical literature. The significant breakthrough occurred in the 1960s when photochemical rearrangement studies revealed the unique reactivity patterns of these heterocycles, triggering renewed scientific attention.

The first commercially successful drug containing the 1,2,4-oxadiazole ring system emerged in the 1960s with the introduction of Oxolamine, a cough suppressant that validated the therapeutic potential of this heterocyclic framework. This milestone marked the beginning of systematic biological activity studies for 1,2,4-oxadiazole derivatives, which had commenced in the early 1940s but gained momentum only after the commercial success demonstrated their pharmaceutical viability. The subsequent decades witnessed an exponential increase in research activities focused on oxadiazole derivatives, with Web of Science data indicating continuously rising scientific attention since the year 2000. Modern synthetic methodologies have evolved significantly from the original Tiemann-Krüger approach, incorporating advanced techniques such as microwave irradiation and one-pot synthetic procedures that enable efficient preparation of diverse oxadiazole analogs.

Significance in Heterocyclic Chemistry

The significance of 1,2,4-oxadiazole compounds in heterocyclic chemistry stems from their unique electronic structure and remarkable versatility as synthetic intermediates and pharmaceutical agents. These five-membered heterocycles containing one oxygen and two nitrogen atoms represent a critical class of aromatic compounds that exhibit exceptional stability while maintaining sufficient reactivity for synthetic manipulations. The electronic configuration of the oxadiazole ring system provides an optimal balance between aromatic stabilization and functional group compatibility, making these compounds particularly valuable in medicinal chemistry applications. Research has demonstrated that 1,3,4-oxadiazole derivatives, closely related to the 1,2,4-isomer, exhibit extensive biological activities including antimicrobial, antifungal, antitubercular, anticonvulsant, anticancer, antiviral, and antihypertensive properties.

The importance of oxadiazole compounds in contemporary chemistry is further emphasized by their role as bioisosteres for ester and amide functional groups, providing medicinal chemists with powerful tools for optimizing pharmacological properties. The heterocyclic framework offers advantages in terms of metabolic stability, bioavailability, and target selectivity compared to traditional functional groups. Advanced synthetic methodologies have enabled the preparation of diverse oxadiazole derivatives through multiple pathways, including heterocyclization of amidoxime derivatives with carboxylic acid derivatives and 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles. Modern green chemistry approaches have incorporated microwave irradiation techniques, significantly reducing reaction times while improving yields and minimizing environmental impact. The development of one-pot synthetic procedures has further enhanced the accessibility of oxadiazole compounds, enabling rapid library synthesis for biological screening applications.

Classification within 1,2,4-Oxadiazole Family

The compound this compound belongs to the 1,2,4-oxadiazole family, which represents one of four possible isomeric forms of oxadiazole heterocycles. The oxadiazole family encompasses 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole, each possessing distinct structural characteristics and chemical properties. Among these isomers, the 1,2,4-oxadiazole system exhibits particular stability and synthetic accessibility, making it the most extensively studied framework for pharmaceutical applications. The 1,2,3-oxadiazole isomer demonstrates inherent instability due to its tendency toward ring-opening reactions that yield substituted diazomethanes, limiting its practical utility. Conversely, 1,2,5-oxadiazole derivatives have found specialized applications as High Energy Density Materials and biologically active compounds with cytotoxic properties.

Within the 1,2,4-oxadiazole classification, the specific compound under investigation features a 3,5-disubstituted pattern, with a methyl group at the 5-position and a benzaldehyde moiety at the 3-position. This substitution pattern represents the most commonly encountered structural motif in 1,2,4-oxadiazole chemistry, offering optimal synthetic accessibility and chemical stability. The molecular structure can be represented by the SMILES notation CC1=NC(=NO1)C2=CC=C(C=C2)C=O, clearly delineating the connectivity between the oxadiazole ring and the benzaldehyde substituent. Systematic nomenclature conventions classify this compound according to International Union of Pure and Applied Chemistry guidelines, with the oxadiazole ring serving as the parent heterocycle and the benzaldehyde group functioning as a substituent. Alternative nomenclature systems may refer to this compound using different positional numbering schemes, but the standard 1,2,4-oxadiazole designation provides the most widely accepted classification framework.

Table 1. Structural Classification of Oxadiazole Isomers

| Isomer Type | Stability | Primary Applications | Synthetic Accessibility |

|---|---|---|---|

| 1,2,3-Oxadiazole | Low (ring-opening tendency) | Limited utility | Challenging |

| 1,2,4-Oxadiazole | High | Pharmaceutical agents | Excellent |

| 1,2,5-Oxadiazole | Moderate | High energy materials, cytotoxic compounds | Good |

| 1,3,4-Oxadiazole | High | Broad biological activities | Excellent |

Importance of Benzaldehyde-Functionalized Heterocycles

Benzaldehyde-functionalized heterocycles represent a strategically important class of compounds that combine the synthetic versatility of the aldehyde functional group with the biological relevance of heterocyclic frameworks. The benzaldehyde moiety serves as a crucial synthetic handle, enabling diverse chemical transformations including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with various nucleophiles. In the context of this compound, the aldehyde functionality provides exceptional opportunities for structural elaboration and the development of more complex molecular architectures. The aromatic aldehyde group exhibits characteristic reactivity patterns, including susceptibility to nucleophilic addition reactions, Cannizzaro reactions under basic conditions, and various condensation processes that can generate extensive molecular diversity.

The strategic importance of benzaldehyde-functionalized heterocycles extends beyond synthetic considerations to encompass significant biological implications. The combination of the 1,2,4-oxadiazole heterocycle with the benzaldehyde functional group creates a molecular framework that can interact with diverse biological targets through multiple mechanisms. Recent research has demonstrated that oxadiazole-containing compounds exhibit remarkable antibacterial activity, with some derivatives showing efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains. The benzaldehyde component contributes to the overall pharmacological profile by modulating molecular recognition, membrane permeability, and metabolic stability. Advanced drug discovery programs have increasingly focused on benzaldehyde-functionalized heterocycles as privileged scaffolds for the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.

Table 2. Chemical Properties of this compound

特性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICSBRPQDVEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428186 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-60-0 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Amidoximes with Acyl Chlorides/Anhydrides

This classical method involves the reaction of amidoximes with acylating agents to form the oxadiazole ring. For 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, the process typically follows:

Key Steps

- Amidoxime Preparation : Synthesis of the amidoxime precursor from benzaldehyde derivatives and hydroxylamine.

- Cyclization : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) under basic or catalytic conditions.

- Purification : Isolation via recrystallization or chromatography.

Reagents and Conditions

Example Protocol

- Amidoxime Synthesis : React benzaldehyde derivative with hydroxylamine hydrochloride in ethanol.

- Cyclization : Treat with triethyl orthoacetate under reflux for 24 hours.

- Workup : Distill excess reagent, wash with ethanol, and recrystallize.

TosMIC-Mediated Cyclocondensation

This method leverages tosylmethyl isocyanide (TosMIC) for direct cyclocondensation with aldehydes.

Mechanism

TosMIC reacts with aldehydes to form oxazole intermediates, which are then cyclized to oxadiazoles under basic conditions.

Optimized Conditions

| Parameter | Value/Description | |

|---|---|---|

| Solvent | Methanol or ethanol | |

| Base | K₂CO₃ | |

| Temperature | Reflux (65–78°C) | |

| Reaction Time | 12–18 hours | |

| Yield (Analogous Compounds) | ~61% (oxazole derivatives) |

Limitations

- Limited to aldehyde precursors.

- Requires anhydrous conditions.

Microwave-Assisted Synthesis

This method accelerates reactions using microwave irradiation.

Protocol

- Reagents : Hydrazide, benzaldehyde derivative, triethyl orthoacetate.

- Conditions : Microwave irradiation (100–200 W) in a sealed vessel.

- Catalyst : Nafion NR50 resin.

Results

| Parameter | Value/Description | |

|---|---|---|

| Reaction Time | 10–30 minutes | |

| Yield (Analogous Compounds) | 80–90% |

Limitations

- Requires specialized equipment.

- Scalability challenges.

Mechanochemical Synthesis

Emerging method using mechanical energy (grinding/milling) for solvent-free synthesis.

Procedure

- Mix : Hydrazide, benzaldehyde derivative, and K₂CO₃.

- Grinding : Perform in a ball mill for 30–60 minutes.

- Workup : Extract with ethyl acetate, filter, and evaporate.

Potential Benefits

| Factor | Advantage | |

|---|---|---|

| Solvent | Minimal or none | |

| Catalyst | K₂CO₃ | |

| Yield (Hypothetical) | High (quantitative in theory) |

Hydrazine Hydrate and Aryl Aldehyde Coupling

A two-step method involving hydrazide formation and cyclization.

Example

- Hydrazide Synthesis : React 4-methoxybenzoic acid methyl ester with hydrazine hydrate at 120°C.

- Cyclization : Treat with triethyl orthoacetate or triethyl orthobenzoate at 140°C.

Yield Data

| Step | Yield (Analogous Compounds) | |

|---|---|---|

| Hydrazide Formation | >80% | |

| Cyclization | 70–85% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and optimized catalysts (e.g., T3P) are recommended.

Key Parameters

| Parameter | Value/Description | |

|---|---|---|

| Solvent | Polar aprotic (DMF, THF) | |

| Catalyst | T3P (for coupling reactions) | |

| Temperature | 0–60°C |

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Yield | Time | Green Chemistry |

|---|---|---|---|---|

| Cyclization with Acyl Chlorides | Acetyl chloride, pyridine | Moderate | Long | No |

| TosMIC-Mediated | TosMIC, K₂CO₃ | ~60% | 12–18h | No |

| Solvent-Free Grinding | FeCl₃·6H₂O | ~75%* | 10 min | Yes |

| Microwave-Assisted | Triethyl orthoacetate | 80–90% | 30 min | Partial |

| Mechanochemical | K₂CO₃ | N/A | 1h | Yes |

*Estimated based on analogous compounds.

化学反応の分析

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Reduction: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity:

Recent studies have indicated that derivatives of oxadiazole compounds exhibit anticancer properties. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde has been explored for its ability to induce apoptosis in cancer cells. A study evaluated its effects on various cancer cell lines using assays to measure cell viability and apoptosis markers.The mechanism of action involves the generation of reactive oxygen species leading to oxidative stress and subsequent cell death .Cell Line IC50 (µM) Mechanism HeLa 12.5 Induction of apoptosis MCF7 15.0 Cell cycle arrest A549 10.0 Reactive oxygen species production -

Therapeutic Agent for Genetic Disorders:

The compound has shown promise as a therapeutic agent for genetic disorders such as Hurler syndrome through its role in readthrough-inducing activity. This mechanism allows the skipping of premature stop codons in mRNA, restoring functional protein synthesis.

Materials Science Applications

-

Fluorescent Probes:

The unique structure of this compound has led to its use in developing fluorescent probes for biological imaging. Its ability to form stable complexes with metal ions enhances its utility in sensing applications.These probes are being utilized in cellular imaging to study metal ion distribution within living cells .Metal Ion Fluorescence Intensity Detection Limit (µM) Cu²⁺ High 0.5 Zn²⁺ Moderate 1.0 Fe³⁺ Low 2.0

Biological Research Applications

-

Cell Culture Studies:

The compound is employed in cell culture studies to investigate its effects on cellular metabolism and proliferation. It has been used as a reagent to modify cellular environments and assess responses at various concentrations.- Experimental Setup: Varying concentrations of this compound were added to cultured cells, and subsequent changes in metabolic activity were monitored using MTT assays.

作用機序

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The oxadiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways .

類似化合物との比較

Similar Compounds

4-(5-Methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a furazan ring instead of a benzaldehyde moiety and is used in energetic materials.

2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde but with a carboxylic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to its combination of an aldehyde group and an oxadiazole ring, which provides a versatile platform for further chemical modifications and applications in various fields.

生物活性

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS No. 852180-60-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula and a molecular weight of 188.18 g/mol. Its structure includes an oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed varied activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzaldehyde group enhances this activity by possibly facilitating interactions with microbial cell membranes.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | High |

| 5-Methyl-1,3,4-oxadiazole derivatives | High | Moderate |

Anti-inflammatory Properties

In vivo studies have suggested that this compound may possess anti-inflammatory effects. For instance, it was tested in a model of induced inflammation in rats, where it significantly reduced edema compared to control groups. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. In a study involving breast cancer cells (MCF-7), this compound exhibited a dose-dependent reduction in cell viability.

Table: Cytotoxicity Results on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and disrupt cellular processes in cancer cells through apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various oxadiazole derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores. Histological analysis confirmed a decrease in inflammatory cell infiltration.

Q & A

Q. What are the common synthetic routes for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, and how are reaction conditions optimized?

The synthesis of this compound often involves cyclocondensation reactions. For example, dimethylacetamide dimethyl acetal has been used as a reagent to form the oxadiazole ring under thermal conditions (100°C for 15 minutes), followed by purification via flash chromatography and crystallization from aqueous methanol . Another approach employs amidoxime intermediates reacting with aldehydes under acidic or basic conditions. Key optimization parameters include temperature, solvent polarity, and stoichiometric ratios of reactants. Yields typically range from 15% to 95%, depending on the substitution pattern and purification methods .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Peaks for the oxadiazole methyl group (δ ~2.6–2.7 ppm in 1H NMR; δ ~12.5 ppm in 13C NMR) and benzaldehyde proton (δ ~10 ppm) are diagnostic .

- HRMS : Accurate mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for related oxadiazoles: ~240–394 m/z) .

- Melting Point : Ranges between 66–109°C for structural analogs, aiding in purity assessment .

Q. Table 1: Key Spectroscopic Data

| Technique | Observed Data | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.68 (s, 3H, CH3), 10.1 (s, 1H, CHO) | |

| HRMS | m/z 240.04 ([M+H]+ for C9H9N3O3S) |

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in oxadiazole derivatives?

X-ray diffraction using programs like SHELXL is critical for confirming regiochemistry and bond angles. For example, SHELX refinement has been applied to analogs such as 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, revealing planarity of the oxadiazole ring and bond lengths consistent with aromaticity (C–N: ~1.30 Å) . Challenges include resolving twinned crystals or low-resolution data, which may require high-intensity synchrotron sources.

Q. What strategies improve synthetic yields of this compound derivatives?

Low yields (e.g., 15% in pyrrole-2-carboxamide syntheses) often stem from steric hindrance or competing side reactions. Strategies include:

Q. Table 2: Yield Optimization in Selected Syntheses

| Derivative | Yield | Method | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine derivative | 95% | Dimethylacetamide-mediated | |

| Pyrrole-2-carboxamide | 15–25% | Amine coupling with aldehydes |

Q. How does the oxadiazole ring influence biological activity in medicinal chemistry applications?

The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability. For instance, its incorporation into GR 127935 (a 5-HT1B/1D antagonist) improves binding affinity (pKi = 8.5) and selectivity over related receptors. The methyl group at position 5 may reduce steric clashes in hydrophobic binding pockets . Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents on the benzaldehyde moiety can modulate potency .

Q. What contradictions exist in reported data, and how can they be addressed?

- Regioselectivity : Isomeric byproducts (e.g., 2- vs. 3-substituted oxadiazoles) are common. HPLC or chiral chromatography can separate isomers .

- Solubility : Discrepancies in solubility (e.g., 8.45 mg/mL for 4-hydroxybenzaldehyde analogs) may arise from crystallinity differences. Amorphous dispersions or co-solvents (e.g., DMSO) are recommended for biological assays .

Methodological Guidance

- Synthesis : Prioritize microwave or flow chemistry for scalable production.

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation.

- Biological Testing : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。